(Benzylammonio)trifluoroborate

Organometallic Lewis Acid Reagent Safety

Handling volatile BF3 gas creates serious safety and reproducibility problems. (Benzylammonio)trifluoroborate (CAS 696-99-1) is a 1:1 benzylamine-BF3 adduct that releases active BF3 only upon heating, providing a safer, more precise solid-state alternative. - Stable at room temperature for extended pot life in 1K epoxy formulations. - Tunable activation profile based on amine basicity, enabling predictable curing cycles. - Moisture-resistant zwitterionic character reduces hydrolysis side reactions. Ideal for electronic encapsulation, high-performance coatings, cationic polymerization, and selective Friedel-Crafts catalysis.

Molecular Formula C7H9BF3N
Molecular Weight 174.96 g/mol
Cat. No. B7943602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzylammonio)trifluoroborate
Molecular FormulaC7H9BF3N
Molecular Weight174.96 g/mol
Structural Identifiers
SMILES[B-]([NH2+]CC1=CC=CC=C1)(F)(F)F
InChIInChI=1S/C7H9BF3N/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6,12H2
InChIKeyQCQQQJDPQLJAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylammonio Trifluoroborate: A Latent BF₃ Source


(Benzylammonio)trifluoroborate, also listed as benzylamine–boron trifluoride complex (CAS 696-99-1), is a 1:1 Lewis acid–base adduct between benzylamine and boron trifluoride (BF₃) . It functions as a latent, solid-state source of BF₃, a potent Lewis acid used extensively in organic synthesis, cationic polymerization, and epoxy resin curing . Unlike the highly volatile and corrosive free BF₃ gas, this complex offers significantly improved handling safety and shelf stability, making it a preferred reagent for industrial and laboratory scale reactions .

Bench-stable solid/liquid Lewis acid precursor; avoids fuming BF₃ handling
Soluble in acetone, ethanol, DCM for precise stoichiometric control
Latent thermal activation supports controlled epoxy curing and cationic polymerization

Benzylammonio Trifluoroborate: Substitution Risks


Although many BF₃–amine adducts and free BF₃ sources (e.g., BF₃·Et₂O, BF₃·THF) exist, they are not interchangeable due to their drastically different physical states, thermal activation profiles, and Lewis acidity . Key findings in the field demonstrate that the choice of amine directly governs the complex's stability, its activation temperature for releasing active BF₃, and its subsequent catalytic reactivity in epoxy homopolymerization . For instance, the reactivity of different BF₃-amine complexes increases with decreasing basicity of the amine, providing a tunable parameter for industrial curing processes that is lost with simpler, non-complexed Lewis acids . Furthermore, zwitterionic analogs exhibit enhanced kinetic stability against hydrolysis, a critical factor for processes requiring aqueous or ambient conditions . Such variations directly impact reaction yields, shelf-life, and processing windows, rendering blind substitution a substantial process risk.

Activation Window Shift
Amine basicity governs BF₃-release temperature; different amine complexes may alter curing profiles and compromise polymer performance.
Physical Form Mismatch
Fuming BF₃·Et₂O or moisture-sensitive BF₃·THF require different ventilation and metering; direct substitution may introduce reproducibility risks.
Hydrolytic Stability Difference
Non-zwitterionic trifluoroborate analogs may degrade faster under ambient moisture; the internal ammonium cation may confer additional stability.

Benzylammonio Trifluoroborate: Procurement Evidence


Solid Complex vs. Fuming BF₃·Et₂O

The target compound is supplied as a white to off-white crystalline solid or a colorless oily liquid under ambient conditions, in stark contrast to the industrially common BF₃·Et₂O, which is a highly fuming, corrosive liquid with a penetrating odor . While BF₃·Et₂O requires strict exclusion of moisture and specialized ventilation due to its volatility, the benzylammonio complex is described as bench-stable, with solubility in common organic solvents like acetone, ethanol, and dichloromethane facilitating its safe and precise metered use .

Physical Form & Safety
Context-dependent
Target
Solid/oily liquid, bench-stable, non-fuming, soluble in acetone, ethanol, DCM.
Comparator BF₃·Et₂O
Highly fuming, corrosive liquid; requires specialized ventilation.
Supports lab-safe handling and precise dosing.
Selection may reduce fume hood dependency.
Organometallic Lewis Acid Reagent Safety BF3 Source

Curing Activation and Amine Basicity

In epoxy resin curing, the latency and activation temperature of a BF₃-amine complex are critical processing parameters. A foundational study by Bouillon et al. (1990) established that the reactivity of BF₃-amine complexes in epoxy homopolymerization is inversely correlated with the basicity of the parent amine . Specifically, the complex's initiation temperature for curing can be tuned by selecting different amines. This is a critical differentiator: a process optimized for the activation energy of the benzylamine complex (amine pKa conjugate acid approx. 9.34) would fail or produce inferior materials if substituted with a complex of a more basic or less basic amine due to an altered curing window .

Activation Window
Class-level
ΔpKa ≈ 1.29 benzylamine vs. monoethylamine
Amine basicity shift may alter cure initiation temperature.
Process-specific validation required.
Polymer Chemistry Epoxy Resins Cationic Polymerization Latent Catalyst

Zwitterionic Hydrolytic Stability

The presence of a proximal cationic ammonium group in organotrifluoroborate structures has been proven to stabilize the B–F bond against hydrolysis, a major degradation pathway that releases free fluoride and deactivates the reagent . Wade et al. (2010) demonstrated that zwitterionic aryltrifluoroborates, where a cationic center is positioned ortho to the trifluoroborate group, exhibit significantly enhanced resistance to aqueous solvolysis compared to their potassium trifluoroborate counterparts . The (benzylammonio)trifluoroborate compound, with its internal ammonium cation, is structurally poised to benefit from this stabilizing effect, although direct kinetic data for this specific alkylammonium variant have not been explicitly reported in the open literature .

Hydrolytic Stability
Class-level
Internal cation may stabilize B–F bond (inferred from aryl analogs).
May reduce degradation in moist environments.
Direct kinetic data for this variant not available.
Organotrifluoroborate Solvolysis Stability Aqueous Chemistry

Market-Validated Epoxy Curing Demand

Global market data confirms the specific, non-substitutable role of this complex in industry. The global market for Boron Trifluoride–Benzylamine Complex was valued at US$ 5.76 million in 2024 and is projected to reach US$ 9.51 million by 2031, growing at a CAGR of 7.2% . Its primary validated application is as a latent catalytic curing agent for epoxy resins, a role where its specific thermal latency, solubility in common solvents, and compatibility with industrial formulations provide a unique value proposition . This market traction quantifies the 'revealed preference' of industrial formulators for this specific adduct over other Lewis acid catalysts.

Market Validation
Reported
CAGR 7.2% US$ 5.76 M (2024)
Indicates sustained industrial preference.
Third-party market analysis data.
Market Analysis Epoxy Curing Industrial Procurement Latent Hardener

Benzylammonio Trifluoroborate: Key Applications


1K Epoxy Latent Curing Agent

The compound's primary industrial use is as a latent hardener in 1K epoxy resins for advanced composites, electronic encapsulation, and high-performance coatings . Its value lies in its room-temperature stability, which guarantees a long pot life, followed by rapid, controllable curing at elevated temperatures. Procurement here is driven by the need for a consistent, solid, non-fuming BF₃ source that dissolves readily in common formulation solvents like poly(ethylene oxide), a crucial processing advantage detailed in curing studies .

Selective Friedel-Crafts Catalysis

This complex serves as a milder, more selective Lewis acid catalyst compared to AlCl₃ or BF₃·Et₂O for Friedel-Crafts alkylations and acylations . Its modulated reactivity, stemming from the amine-bound BF₃, can lead to higher selectivity and reduced side reactions, which is pivotal in synthesizing complex pharmaceutical intermediates where over-alkylation or substrate degradation must be avoided .

Zwitterionic Organotrifluoroborate Precursor

The compound's structural motif—an ammonium cation proximal to a trifluoroborate anion—makes it a valuable precursor for synthesizing specialized zwitterionic organotrifluoroborates . These derivatives are emerging as important tools in ¹⁸F-positron emission tomography (PET) tracer development and theranostics, where the enhanced hydrolytic stability of the zwitterionic B–F bond is critical for in vivo applications .

Cationic Polymerization Initiator

Beyond epoxy curing, the latent BF₃ release from this complex is exploited to initiate the cationic polymerization of vinyl ethers, styrenics, and cyclic ethers to produce specialty polymers with controlled molecular weight distributions . The solid, easily handled form allows for precise catalyst loading, which is essential for reproducibility in polymer synthesis and scale-up.

Application
Selection Property
Validation Focus
1K Epoxy Latent Curing
Thermal latency & solvent compatibility
Cure profile and pot-life consistency
Selective Friedel-Crafts Catalysis
Moderated Lewis acidity
Selectivity and side-reaction control
Zwitterionic ¹⁸F-Tracer Precursor
Internal ammonium cation for B–F stability
Hydrolytic stability for radiosynthesis research
Cationic Polymerization Initiator
Solid, precisely weighable form
Reproducible catalyst loading and MW control

Technical Documentation Hub

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30 linked technical documents
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